molecular formula C13H15NO B2894163 3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one CAS No. 1352925-73-5

3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one

Cat. No.: B2894163
CAS No.: 1352925-73-5
M. Wt: 201.269
InChI Key: ZVTFKRPHPDTFOT-UHFFFAOYSA-N
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Description

3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one is a bicyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a bicyclic framework that imparts rigidity and conformational restriction. These properties make it a valuable building block for the synthesis of various pharmacologically active molecules .

Mechanism of Action

Target of Action

It is known to be a promising building block for medicinal chemistry , suggesting that it may interact with various biological targets depending on its specific derivatization.

Mode of Action

The mode of action of 3-Benzyl-3-azabicyclo[31The compound is a promising building block for further selective derivatization of the cyclobutane ring, providing novel conformationally restricted piperidine derivatives . This suggests that its mode of action could vary significantly depending on the specific derivatives and their interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one typically involves a multi-step process. One efficient method described involves the following steps :

    Cyclobutanone Formation: The initial step involves the formation of cyclobutanone from suitable precursors.

    N-Benzylation: The cyclobutanone is then subjected to N-benzylation using N,N-bis(methoxymethyl)benzylamine in the presence of chlorotrimethylsilane as a catalyst.

    Cyclization: The N-benzylated intermediate undergoes cyclization to form the desired this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the described synthetic route can be scaled up for industrial applications. The use of readily available reagents and straightforward reaction conditions makes this process amenable to large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: Another bicyclic compound with similar structural features but differing in the position of the ketone group.

    2-Azabicyclo[2.2.1]hept-5-en-3-one: A related bicyclic compound with a different ring structure and functional groups.

Uniqueness

3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one is unique due to its specific bicyclic framework and the position of the benzyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-benzyl-3-azabicyclo[3.1.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-13-12-6-11(7-12)9-14(13)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTFKRPHPDTFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1C(=O)N(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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